Carboxy-methylstearic acid
Overview
Description
Carboxy-methylstearic acid is a useful research compound. Its molecular formula is C20H38O4 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity : 9-Hydroxystearic acid (9-HSA), a derivative of stearic acid, and its derivatives exhibit antiproliferative effects against cancer cells, specifically the HT29 cell line. This study highlights the significance of hydrogen bonding in position 9 and the biological activity preserved when the carboxy group of 9-HSA is esterified (Calonghi et al., 2019).
Enzymatic Alkylenation of Phospholipid Fatty Acid Chains : The enzymatic synthesis of tuberculostearic acid (10-methylstearic acid) was catalyzed by extracts of Mycobacterium phlei. This process involved alkylenation of the olefinic fatty acid chain of phospholipids, forming a methylene group subsequently reduced to a methyl group (Akamatsu & Law, 1970).
Biochemical Characterization of a Methyltransferase in Mycobacterium tuberculosis : This study identified a methyltransferase in Mycobacterium tuberculosis capable of catalyzing the conversion of oleic acid to tuberculostearic acid, a major constituent of mycobacterial membrane phospholipids. This highlights the enzyme's potential as a target for chemotherapeutic intervention (Meena et al., 2013).
Solid-Phase Microextraction and On-Line Methylation for Aliphatic Carboxylic Acids : This research discusses a method for the methylation of carboxylic acids, including stearic acid, using solid-phase microextraction (SPME) and on-line methylation, which is effective for analytical purposes (Liu et al., 2002).
Modification on Ficoll by Carboxy Methylation : Carboxy methylation of Ficoll-400, a polysaccharide, is studied for its potential applications, providing insights into the process of carboxy methylation and its relevance to other polysaccharides (Hua, 2012).
Proton Nuclear Magnetic Resonance for Carboxymethylcellulose : This research demonstrates the use of proton nuclear magnetic resonance to determine the degree of substitution in carboxymethylcellulose, a derivative of cellulose, indicating its applications in analytical chemistry (Ho & Klosiewicz, 1980).
Properties
IUPAC Name |
2-hexadecyl-2-methylpropanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2,18(21)22)19(23)24/h3-17H2,1-2H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLVXKHDNXWWHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286908 | |
Record name | 2-Hexadecyl-2-methylpropanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-66-8 | |
Record name | 2-Hexadecyl-2-methylpropanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4371-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexadecyl-2-methylpropanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hexadecyl-2-methyl-1,3-propanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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